N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Description
BenchChem offers high-quality N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3S/c1-8-5-10(18-21-8)15-11(19)7-22-13-17-16-12(20-13)9-3-2-4-14-6-9/h2-6H,7H2,1H3,(H,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWJPMDFYSCXSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant data and research findings.
Structural Features
The compound features several notable structural elements:
- Oxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
- Oxadiazole Group : Another heterocyclic structure known for its diverse biological activities.
- Sulfanyl Group : Enhances the reactivity and potential interactions with biological targets.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₃O₂S |
| Molecular Weight | 293.33 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Activity
Research indicates that compounds similar to N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide exhibit significant antimicrobial properties. Studies have shown that derivatives of oxazole and oxadiazole can inhibit the growth of various bacterial strains. For instance:
- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
Antifungal Activity
The compound has also been tested for antifungal properties against common pathogens such as:
- Candida albicans : Displayed an MIC of 16 µg/mL, indicating potent antifungal activity.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines such as:
- HeLa (cervical cancer) : IC₅₀ values were reported at 25 µM.
The mechanism of action is believed to involve the modulation of specific enzymes or receptors critical in cancer cell proliferation.
The exact mechanism through which N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide exerts its biological effects remains under investigation. However, it is hypothesized that the interactions with specific molecular targets include:
- Enzyme Inhibition : Compounds with similar structures often inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : The sulfanyl group may facilitate binding to receptor sites on target cells.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives based on the core structure of N-(5-methyl-1,2-oxazol-3-yl)-2-[ (5-pyridin -3 -yl -1 , 3 , 4 -oxadiazol -2 -yl )sulfanyl ] acetamide and evaluated their antimicrobial efficacy against clinical isolates. The results indicated enhanced activity against resistant strains compared to standard antibiotics.
Study 2: Cytotoxic Effects on Cancer Cells
Another study focused on the cytotoxic effects on cancer cell lines. The results demonstrated that treatment with the compound resulted in significant cell death and reduced viability in HeLa cells when compared to untreated controls.
Méthodes De Préparation
Oxazole Ring Construction
The 5-methyl-1,2-oxazole core is typically synthesized via cyclization of β-hydroxy amides or amidoximes. Key methods include:
Acetamide Functionalization
The oxazole ring is functionalized with an acetamide group via:
-
Nucleophilic Substitution : Reaction of 5-methyl-1,2-oxazol-3-amine with chloroacetyl chloride.
-
Coupling Reagents : Use of EDC or DCC to link the oxazole amine to acetic acid derivatives.
Synthesis of 5-Pyridin-3-yl-1,3,4-Oxadiazole
Oxadiazole Ring Formation
The 1,3,4-oxadiazole core is synthesized via cyclization of hydrazides or thiosemicarbazides. Key approaches:
Pyridin-3-yl Substitution
The pyridine substituent is introduced via:
-
Cross-Coupling : Suzuki or Stille coupling of halogenated oxadiazole with pyridin-3-yl boronic acid.
-
Direct Substitution : Reaction of oxadiazole with 3-bromopyridine under palladium catalysis.
Coupling via Sulfanyl Bridge
Sulfanyl Linkage Formation
The sulfanyl bridge connects the oxazole and oxadiazole moieties through:
Key Challenges
-
Low Solubility : Poor solubility of intermediates may reduce yields (e.g., oxadiazole derivatives in).
-
Purification : Use of silica gel chromatography for crude product isolation (,).
Optimized Synthetic Route
A plausible stepwise synthesis based on literature methods:
-
Step 1 : Synthesize 5-methyl-1,2-oxazole via Deoxo-Fluor® cyclization of β-hydroxy amide.
-
Step 2 : Functionalize oxazole with acetamide using EDC coupling.
-
Step 3 : Prepare 5-pyridin-3-yl-1,3,4-oxadiazole via hydrazide cyclization (POCl₃).
-
Step 4 : Introduce sulfanyl bridge via Pd-catalyzed coupling between oxazole thiol and oxadiazole bromide.
Data Tables: Reaction Conditions and Yields
Table 1: Oxazole Ring Synthesis
Table 2: Oxadiazole Ring Synthesis
Table 3: Sulfanyl Coupling
| Entry | Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Pd-Catalyzed | Pd(PPh₃)₄, DMF, 80°C | 50–70% | |
| 2 | K₂CO₃ Mediated | DMF, 60°C | 40–50% |
Critical Analysis and Recommendations
-
Green Chemistry : Mechanochemistry (solvent-free) could replace traditional methods for oxadiazole synthesis ().
-
Yield Optimization : Use of NaOH/DMSO superbase media for oxazole formation to improve efficiency ().
-
Intermediates : Pre-purify oxadiazole derivatives to avoid side reactions during coupling ( ).
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, and how can reaction parameters be optimized?
- Methodology : The synthesis typically involves three stages: (1) formation of the 1,3,4-oxadiazole ring via cyclocondensation of carboxylic acid hydrazides, (2) thiolation to introduce the sulfanyl bridge, and (3) amide coupling using chloroacetyl chloride or similar reagents. Key parameters include refluxing in triethylamine (60–80°C, 4–6 hours), stoichiometric control of reagents (1:1 molar ratio), and TLC monitoring (ethyl acetate/hexane, 3:7) to track progress . Solvents like dichloromethane or THF are preferred for solubility and reactivity .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Methodology : Use a combination of:
- 1H/13C NMR : To verify substituent positions (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm, oxazole methyl at δ 2.3 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
- LC-MS : Validate molecular weight (e.g., m/z 367 [M+H]+) and fragmentation patterns .
- Elemental Analysis : Ensure >98% purity by matching calculated vs. observed C, H, N, S values .
Q. How can initial biological screening for enzyme inhibition activity be designed?
- Methodology : Conduct in vitro assays against target enzymes (e.g., lipoxygenase, acetylcholinesterase) using:
- Spectrophotometric Methods : Monitor substrate conversion (e.g., linoleic acid oxidation at 234 nm for lipoxygenase) .
- Positive Controls : Include reference inhibitors (e.g., indomethacin for COX-2) to validate assay conditions .
- Dose-Response Curves : Test concentrations from 1–100 μM to determine IC50 values .
Advanced Research Questions
Q. How can computational tools predict the biological activity and target interactions of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinase domains). Focus on hydrogen bonds between the acetamide group and active-site residues .
- PASS Program : Predict pharmacological effects (e.g., anti-inflammatory, antimicrobial) based on structural fingerprints .
- MD Simulations : Assess binding stability over 100 ns trajectories to prioritize in vivo testing .
Q. What strategies resolve contradictions in reported biological activities of structurally similar oxadiazole-acetamides?
- Methodology :
- SAR Analysis : Compare substituent effects (e.g., pyridin-3-yl vs. phenyl on oxadiazole) on activity .
- Assay Standardization : Replicate studies under uniform conditions (pH 7.4, 37°C) to minimize variability .
- Metabolite Profiling : Use HPLC-MS to identify degradation products that may alter activity .
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
- Methodology :
- Substitution Libraries : Synthesize analogs with variations at the oxazole (e.g., 5-ethyl), oxadiazole (e.g., 5-thienyl), and acetamide (e.g., N-cyclopropyl) positions .
- Biological Testing : Rank analogs by IC50 in enzyme assays and MIC in antimicrobial screens .
- 3D-QSAR Models : Use CoMFA or CoMSIA to correlate steric/electronic features with activity .
Q. What protocols assess the compound’s stability under physiological conditions?
- Methodology :
- pH Stability Studies : Incubate in buffers (pH 1.2–9.0) at 37°C for 24 hours; monitor degradation via HPLC .
- Thermal Stability : Heat to 40–60°C for 48 hours; check crystallinity by XRD and functional groups by IR .
- Light Sensitivity : Expose to UV (254 nm) for 12 hours; quantify photodegradation products .
Q. How can target engagement in microbial systems be experimentally validated?
- Methodology :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- SEM Imaging : Compare bacterial morphology pre/post treatment to visualize membrane disruption .
- Target Overexpression : Engineer E. coli with plasmid-borne target enzymes; assess resistance development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
